Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-
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Overview
Description
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrile groups and a methylethoxyimino moiety. Its molecular formula is C12H18N4O2, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropanenitrile with a suitable oxime derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The methylethoxyimino moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isobutyronitrile: A simpler nitrile compound with similar reactivity.
Propionitrile: Another nitrile compound with a shorter carbon chain.
2,2’-Azobis[2-methylpropanenitrile]: A compound with a similar nitrile structure but different functional groups.
Uniqueness
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] is unique due to its combination of nitrile and methylethoxyimino groups, which confer specific reactivity and stability
Properties
CAS No. |
58102-56-0 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-[2-cyanopropan-2-yl(2-cyanopropan-2-yloxy)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H18N4O/c1-10(2,7-13)16(11(3,4)8-14)17-12(5,6)9-15/h1-6H3 |
InChI Key |
IDJVUSYCRWRGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N(C(C)(C)C#N)OC(C)(C)C#N |
Origin of Product |
United States |
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